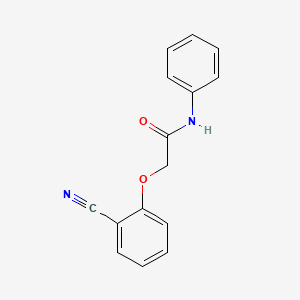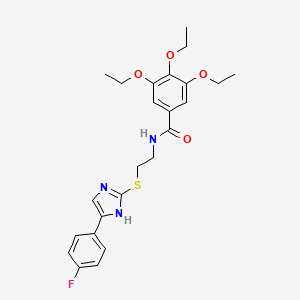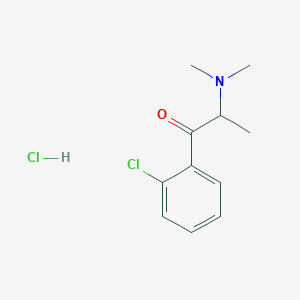
2-(2-cyanophenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-cyanophenoxy)-N-phenylacetamide, also known as fenoxycarb, is a chemical compound that belongs to the carbamate family. It is a white crystalline solid that is widely used as an insecticide and acaricide in agriculture. Fenoxycarb is known for its unique mode of action that targets the growth and development of insects and mites, making it a valuable tool in pest management.
Mecanismo De Acción
Fenoxycarb acts as a juvenile hormone analog, disrupting the normal hormonal balance in insects and mites. It binds to the juvenile hormone receptor, preventing the insect from completing its life cycle. This leads to the inhibition of growth and development, ultimately resulting in the death of the insect.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation in the environment. Fenoxycarb has also been shown to have low toxicity to beneficial insects such as bees and ladybugs, making it a valuable tool in integrated pest management strategies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoxycarb has several advantages for use in laboratory experiments. It is readily available and cost-effective, making it an attractive option for researchers. It also has a unique mode of action that allows for the study of insect growth and development. However, 2-(2-cyanophenoxy)-N-phenylacetamide has limitations in certain experiments, such as those involving aquatic organisms, where its low solubility in water may be a disadvantage.
Direcciones Futuras
There are several future directions for research on 2-(2-cyanophenoxy)-N-phenylacetamide. One area of interest is the development of new formulations that improve the efficacy and safety of the compound. Another area of research is the study of the impact of this compound on non-target organisms, such as soil microorganisms and aquatic invertebrates. Additionally, there is a need for further research on the mechanisms of resistance to this compound in pests, which can inform the development of new strategies for pest management.
Métodos De Síntesis
Fenoxycarb can be synthesized by reacting 2-cyanophenol with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 2-(2-cyanophenoxy)-N-phenylacetamide. This synthesis method is cost-effective and produces high yields of the compound.
Aplicaciones Científicas De Investigación
Fenoxycarb has been extensively studied for its insecticidal and acaricidal properties. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, spider mites, and thrips. Fenoxycarb works by disrupting the insect's hormonal balance, leading to the inhibition of growth and development. This makes it a valuable tool in integrated pest management strategies that aim to reduce the use of conventional pesticides.
Propiedades
IUPAC Name |
2-(2-cyanophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-10-12-6-4-5-9-14(12)19-11-15(18)17-13-7-2-1-3-8-13/h1-9H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLGPBSONMESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B2869739.png)
![N-[2-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869740.png)

![N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine](/img/structure/B2869742.png)
![2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide](/img/structure/B2869744.png)



![Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2869751.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)